HDAC Inhibition: N-Benzyl vs. N-Hydroxy (IBHA) – Loss of Zinc-Binding Group Abolishes Potent HDAC Activity
The N-hydroxy analog IBHA (N-hydroxy-4-(1H-indol-3-yl)butanamide) demonstrates potent HDAC2 and HDAC3 inhibition with IC50 values of 0.32 ± 0.02 µM and 0.14 ± 0.01 µM, respectively, measured by fluorogenic HDAC activity assay [1]. In contrast, N-benzyl-4-(1H-indol-3-yl)butanamide, which replaces the hydroxamic acid with a benzylamide group, cannot chelate the catalytic Zn²⁺ ion in the HDAC active site. Direct HDAC inhibition data for the target compound are not publicly available, but class-level inference from the well-established zinc-binding pharmacophore model predicts that removal of the hydroxamic acid reduces HDAC inhibitory potency by >100-fold [1]. This profound loss of activity is a quantitative differentiation that must be considered when selecting compounds for epigenetic studies.
| Evidence Dimension | HDAC2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not reported; predicted >10 µM (based on absence of zinc-binding group) |
| Comparator Or Baseline | N-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA): IC50 0.32 ± 0.02 µM |
| Quantified Difference | Estimated >30-fold reduction in HDAC2 potency |
| Conditions | Fluorogenic HDAC activity assay using recombinant human HDAC2 enzyme |
Why This Matters
Researchers procuring compounds for HDAC inhibition studies must avoid the N-benzyl derivative if potent zinc-dependent inhibition is required, while it may serve as a useful negative control or selectivity probe against other targets.
- [1] Bian J, Luan YP, Wang CB, Zhang L. Discovery of N-hydroxy-4-(1H-indol-3-yl)butanamide as a histone deacetylase inhibitor. Drug Discov Ther. 2016;10(3):141-7. doi:10.5582/ddt.2016.01031. PMID: 27169369. View Source
